molecular formula C12H16O2 B105922 4-methylbenzoic acid butyl ester CAS No. 19277-56-6

4-methylbenzoic acid butyl ester

Cat. No.: B105922
CAS No.: 19277-56-6
M. Wt: 192.25 g/mol
InChI Key: UYGHRCCJWWYXMY-UHFFFAOYSA-N
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Description

4-methylbenzoic acid butyl ester is an organic compound with the molecular formula C12H16O2. It is also known as butyl 4-methylbenzoate. This compound is a type of ester, which is formed by the reaction of an acid and an alcohol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methylbenzoic acid butyl ester can be synthesized through the esterification of 4-methylbenzoic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

4-Methylbenzoic acid+ButanolAcid catalystButyl 4-methylbenzoate+Water\text{4-Methylbenzoic acid} + \text{Butanol} \xrightarrow{\text{Acid catalyst}} \text{Butyl 4-methylbenzoate} + \text{Water} 4-Methylbenzoic acid+ButanolAcid catalyst​Butyl 4-methylbenzoate+Water

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-methyl-, butyl ester involves similar principles but on a larger scale. The process may include continuous distillation to remove water and drive the equilibrium towards ester formation. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

4-methylbenzoic acid butyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-methylbenzoic acid and butanol in the presence of an acid or base.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 4-Methylbenzoic acid and butanol.

    Reduction: 4-Methylbenzyl alcohol and butanol.

    Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

4-methylbenzoic acid butyl ester has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug formulations and as a prodrug.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 4-methyl-, butyl ester involves its interaction with biological molecules through ester hydrolysis. The ester bond is cleaved by esterases, releasing 4-methylbenzoic acid and butanol. The released 4-methylbenzoic acid can then interact with various molecular targets, including enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl group instead of a butyl group.

    Benzoic acid, 4-methyl-, ethyl ester: Similar structure but with an ethyl group instead of a butyl group.

    Benzoic acid, 4-methyl-, propyl ester: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

4-methylbenzoic acid butyl ester is unique due to its specific ester group, which influences its physical and chemical properties, such as solubility and boiling point. These properties make it suitable for specific applications in fragrance and flavor industries.

Properties

CAS No.

19277-56-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

butyl 4-methylbenzoate

InChI

InChI=1S/C12H16O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

UYGHRCCJWWYXMY-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C

Key on ui other cas no.

19277-56-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

Microencapsulated Pd(OAc)2 (prepared as described in Example 1, 0.23 g, 2 mol %, based on palladium content) was added to a solution of 4-iodotoluene (1 mmol) and triethylamine (4 mmol) in 1,2-Dimethoxyethane/n-butanol (1:1, 10 mL). The reaction vessel was evacuated and purged with carbon monoxide (CO). The reaction mixture was stirred at 95° C. for 24 h under a CO atmosphere (using a balloon). The mixture was allowed to cool to room temperature, diluted with dichloromethane (50 mL) and filtered through a polyethylene frit (20-micron porosity). The filtrate was washed with water (2×20 mL) and dried (MgSO4). Evaporation under reduced pressure and purification by column chromatography gave butyl 4-methylbenzoate, 89%; IR: 1714; 1H NMR (400 MHz; CDCl3): 7.93 (2H, d, J 8.2), 7.23 (2H, d, J 8), 4.31 (2H, t, J 6.6), 2.41 (3H, s), 1.78-1.71 (2H, m), 1.49 (2H, sext, J 7.5) and 0.98 (3H, t, J 7.4); 13C NMR (CDCl3): 167.2, 143.8, 130.0, 129.4, 128.2, 65.0, 31.2, 22.0, 19.7 and 14.1.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
1,2-Dimethoxyethane n-butanol
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step One

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